1-(3-Chloropropoxy)-4-nitrobenzene
Overview
Description
1-(3-Chloropropoxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the para position and a 3-chloropropoxy group at the meta position
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various targets such as estrogen receptors and odorant binding proteins . The role of these targets is crucial in cellular signaling and physiological processes.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes . For instance, some compounds are known to exhibit antiestrogenic activity by binding to estrogen receptors, thereby inhibiting the transcription of estrogenic information to the cell nucleus .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in cellular signaling and metabolism .
Result of Action
Similar compounds have been reported to cause significant changes in cellular processes, such as increased lipid peroxidation and decreased levels of reduced glutathione .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-4-nitrobenzene can be synthesized through a multi-step process:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Halogenation: Nitrobenzene is then subjected to halogenation to introduce a chlorine atom at the desired position.
Etherification: The final step involves the reaction of the halogenated nitrobenzene with 3-chloropropanol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Ethers: From nucleophilic substitution reactions.
Carboxylic Acids or Aldehydes: From oxidation reactions.
Scientific Research Applications
1-(3-Chloropropoxy)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
1-(3-Chloropropoxy)-2-nitrobenzene: Similar structure but with the nitro group at the ortho position.
1-(3-Chloropropoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-(3-Chloropropoxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(3-Chloropropoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a 3-chloropropoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-(3-chloropropoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKNDFJBFPOWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474309 | |
Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79096-54-1 | |
Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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